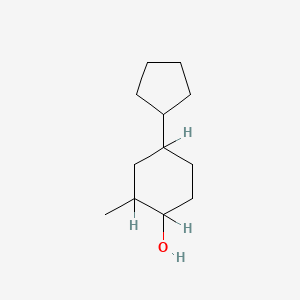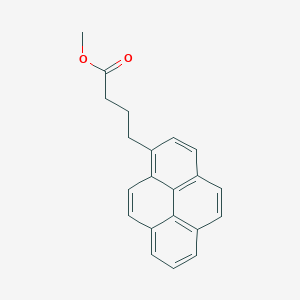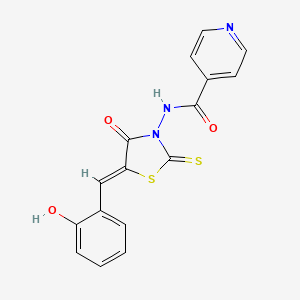
N-(5-((2-Hydroxyphenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((2-Hydroxyphenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a thiazolidinone ring fused with a pyridinecarboxamide moiety, contributes to its distinctive chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-Hydroxyphenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide typically involves the condensation of 2-hydroxybenzaldehyde with thiosemicarbazide to form the thiazolidinone ring. This intermediate is then reacted with 4-pyridinecarboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
N-(5-((2-Hydroxyphenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring, altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted pyridinecarboxamides. These products often exhibit different biological activities compared to the parent compound .
科学的研究の応用
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of N-(5-((2-Hydroxyphenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, such as protein kinases and proteases, by binding to their active sites. This inhibition can disrupt key signaling pathways and cellular processes, leading to the compound’s observed biological effects . Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins enhances its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Similar compounds to N-(5-((2-Hydroxyphenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide include:
N’-[(Z)-(5-Bromo-2-hydroxyphenyl)(2-hydroxyphenyl)methylene]acetohydrazide: This compound shares a similar thiazolidinone core but with different substituents, leading to variations in its biological activity.
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone: This compound has a similar structural framework and exhibits comparable biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with a wide range of molecular targets and undergo various chemical transformations makes it a valuable compound for scientific research and industrial applications .
特性
CAS番号 |
68710-95-2 |
|---|---|
分子式 |
C16H11N3O3S2 |
分子量 |
357.4 g/mol |
IUPAC名 |
N-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H11N3O3S2/c20-12-4-2-1-3-11(12)9-13-15(22)19(16(23)24-13)18-14(21)10-5-7-17-8-6-10/h1-9,20H,(H,18,21)/b13-9- |
InChIキー |
PXKOWTHHYUUYLI-LCYFTJDESA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)O |
正規SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


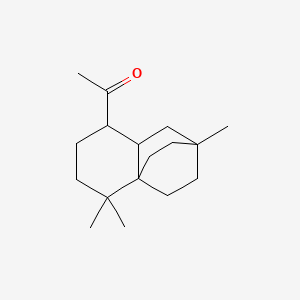
![2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14458047.png)

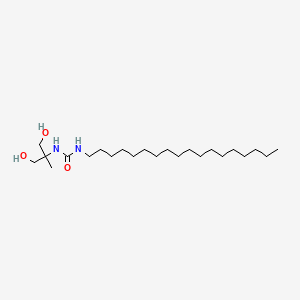
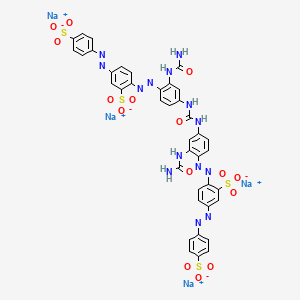
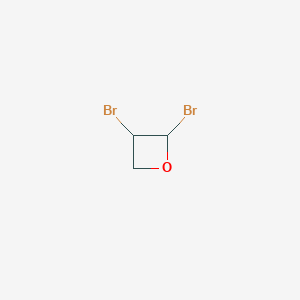
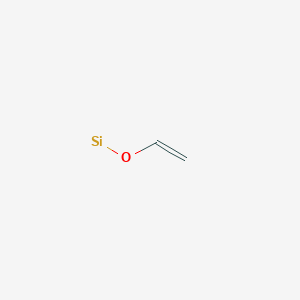
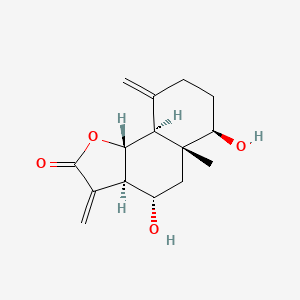
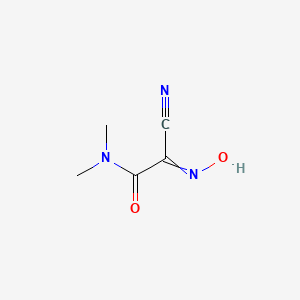
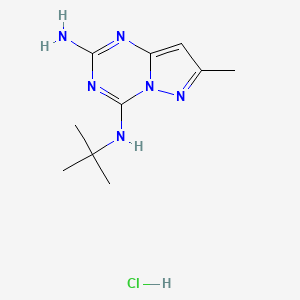
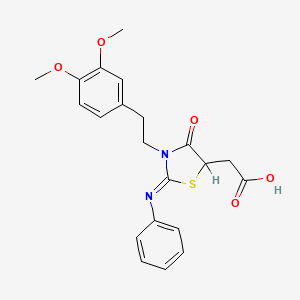
![3-[Decyl(dimethyl)silyl]propan-1-ol](/img/structure/B14458103.png)
